Tensyuic acid D

Description

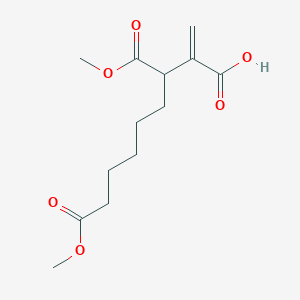

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H20O6 |

|---|---|

Molecular Weight |

272.29 g/mol |

IUPAC Name |

9-methoxy-3-methoxycarbonyl-2-methylidene-9-oxononanoic acid |

InChI |

InChI=1S/C13H20O6/c1-9(12(15)16)10(13(17)19-3)7-5-4-6-8-11(14)18-2/h10H,1,4-8H2,2-3H3,(H,15,16) |

InChI Key |

UYOJPIPBTQKANX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCC(C(=C)C(=O)O)C(=O)OC |

Origin of Product |

United States |

Origin, Isolation, and Production Research

Fungal Strain Characterization and Culture Management for Tensyuic Acid D Production

The production of this compound is intrinsically linked to the metabolic processes of a specific fungus. Understanding and managing this fungal strain are paramount to obtaining the compound.

Aspergillus niger FKI-2342 as the Primary Producer Strain

This compound, along with five other related compounds (Tensyuic acids A, B, C, E, and F), is naturally produced by the fungal strain Aspergillus niger FKI-2342. nih.govjst.go.jp This strain was originally isolated from a soil sample collected at Ooura Tensyudou in Nagasaki, Japan. researchgate.net Aspergillus niger is a well-known filamentous fungus used extensively in industrial biotechnology for producing a variety of enzymes and organic acids, such as citric acid. biotechlink.org The FKI-2342 strain is notable for its specific metabolic pathway that synthesizes the alkylitaconic acid structures characteristic of the tensyuic acids. nih.govfrontiersin.org

| Strain Information | Details |

| Producing Organism | Aspergillus niger |

| Strain Designation | FKI-2342 |

| Origin | Soil Sample |

| Isolation Location | Ooura Tensyudou, Nagasaki, Japan |

| Primary Metabolites | Tensyuic Acids A-F |

Optimization of Fermentation Conditions for Enhanced Metabolite Yield

Maximizing the production of this compound requires the fine-tuning of fermentation parameters to create an optimal environment for the Aspergillus niger FKI-2342 strain. isomerase.com Fermentation optimization is a critical process aimed at improving the titer, productivity, and yield of a target metabolite. isomerase.comcmdclabs.com Key parameters that are typically manipulated include the composition of the culture media, temperature, pH, incubation time, and aeration. cmdclabs.comresearcherslinks.com

For secondary metabolite production in Aspergillus species, research has shown that these factors significantly influence the outcome. For example, studies on other Aspergillus niger strains to enhance antimicrobial agent production found optimal conditions at a temperature of 45°C and a pH of 5.5 over a 20-day incubation period, using specific substrates like banana peels. researcherslinks.com While specific optimal values for this compound are not detailed in published literature, the process would involve systematically varying these parameters to determine the conditions that lead to the highest yield. isomerase.com

| Parameter | Description | Potential Impact on Yield |

| Temperature | Controls the rate of microbial growth and enzymatic reactions. | Affects reaction rates and overall process success. cmdclabs.com |

| pH Level | The acidity or alkalinity of the culture medium. | Influences microbial activity and the stability of the produced compounds. cmdclabs.com |

| Nutrient Composition | The balance of carbon, nitrogen, and other essential nutrients in the medium. | Provides the necessary building blocks for microbial growth and metabolite production. cmdclabs.com |

| Incubation Time | The duration of the fermentation process. | Determines the point of maximum product accumulation before potential degradation. researcherslinks.com |

| Aeration/Agitation | The supply of oxygen and mixing within the bioreactor. | Supports the growth of aerobic fungi like A. niger and ensures uniform nutrient distribution. |

Advanced Chromatographic Isolation and Purification Methodologies

Following fermentation, this compound must be separated from the culture broth and other metabolites. This is accomplished through a multi-step process involving extraction and advanced chromatographic techniques. nih.govjst.go.jp

Solvent Extraction Techniques for Crude Metabolite Recovery

The initial step to recover tensyuic acids from the fungal culture broth is solvent extraction. nih.govjst.go.jp This technique separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous phase (the culture broth) and an organic solvent. For carboxylic acids like the tensyuic acids, the process often involves acidifying the aqueous solution to a low pH. This converts the acid salts into their less water-soluble free acid form, which can then be more efficiently partitioned into an organic solvent such as diethyl ether or chloroform. researchgate.net After extraction, the organic solvent, now containing the crude mixture of metabolites, is evaporated under a vacuum to concentrate the desired compounds. researchgate.net

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a crucial high-resolution technique used for the final purification of individual compounds from a crude mixture. nih.govaralyse.tech Unlike analytical HPLC, which focuses on identification and quantification, preparative HPLC is designed to isolate and collect larger quantities of a pure substance. aralyse.techchromatographyonline.com The process involves injecting the concentrated extract into a high-pressure stream of liquid (the mobile phase) that flows through a column packed with a solid adsorbent material (the stationary phase). aralyse.tech

Each compound in the mixture interacts with the stationary phase differently, causing them to travel through the column at different speeds and elute at distinct times. aralyse.tech For the tensyuic acids, a reversed-phase HPLC method is typically used, where the stationary phase is nonpolar. researchgate.net The reported elution pattern for the tensyuic acid family on a reversed-phase column is F, A, B, C, D, and E, allowing for the specific collection of the this compound fraction as it exits the detector. researchgate.net

Silica (B1680970) Gel Column Chromatography

Silica gel column chromatography is another fundamental purification step used in the isolation of this compound. nih.govjst.go.jp Silica gel is a weakly acidic, porous form of silicon dioxide that serves as the stationary phase. epa.gov In column chromatography, the crude extract is loaded onto the top of a column packed with silica gel. epa.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column.

Separation occurs based on the principle of adsorption; compounds with higher polarity adsorb more strongly to the polar silica gel and thus move down the column more slowly, while less polar compounds travel faster. epa.gov By systematically changing the polarity of the eluting solvent, different compounds can be selectively washed off the column and collected in separate fractions. epa.gov This method serves as an effective intermediate purification step to separate the tensyuic acids from other less similar compounds before final purification by preparative HPLC. nih.gov

| Technique | Principle of Separation | Role in Purification of this compound |

| Solvent Extraction | Differential solubility in immiscible liquids. | Initial recovery of the crude metabolite mixture from the aqueous culture broth. nih.gov |

| Silica Gel Chromatography | Adsorption based on polarity differences. | Intermediate purification to separate compounds of varying polarity. nih.govepa.gov |

| Preparative HPLC | Differential partitioning between mobile and stationary phases. | Final, high-resolution purification to isolate pure this compound from closely related analogs. nih.govaralyse.tech |

Strategies for Scaling Up this compound Bioproduction

The transition from laboratory-scale discovery to industrial-scale production of microbial secondary metabolites like this compound presents significant challenges. genemod.netresearchgate.net Scaling up bioprocesses requires meticulous optimization to maintain or enhance product yield and ensure economic viability. genemod.net Key strategies for increasing the bioproduction of this compound revolve around optimizing the fermentation process, genetically engineering the producing microorganism, and implementing precursor feeding strategies.

Optimization of Fermentation Conditions

A fundamental approach to enhancing the yield of secondary metabolites is the optimization of fermentation parameters. nih.gov This involves a systematic investigation of physical and chemical factors that influence microbial growth and product formation. researchgate.net For fungi like Aspergillus niger, the producer of tensyuic acids, key parameters include nutrient composition, pH, temperature, aeration, and agitation. researchgate.netnih.gov

Research on other fungal metabolites demonstrates that a controlled, nutrient-rich environment is crucial for successful production. nih.gov The optimization process often involves:

Nutrient Source Manipulation : The type and concentration of carbon and nitrogen sources are critical. ijcmas.com For instance, studies on other Aspergillus species have shown that specific concentrations of sucrose (B13894) and peptone can significantly impact the yield of secondary metabolites. ijcmas.com Identifying the optimal carbon-to-nitrogen ratio is essential for channeling metabolic flux towards this compound synthesis.

pH and Temperature Control : Most fungi have a narrow optimal pH and temperature range for growth and secondary metabolism. ijcmas.commdpi.com Maintaining these parameters within the optimal range throughout the fermentation process is crucial for maximizing enzyme activity and product stability. genemod.net For example, bioethanol production by yeast, another fungus, is highly dependent on maintaining an optimal pH of 4.0 to 5.0. mdpi.com

Aeration and Agitation : Aerobic microorganisms like A. niger require sufficient oxygen supply for growth and biosynthesis. researchgate.netnih.gov Scaling up from small flasks to large bioreactors makes oxygen transfer more complex. genemod.net Therefore, optimizing agitation speed and aeration rates is necessary to ensure homogenous mixing and adequate oxygen availability without causing excessive shear stress on the fungal mycelia. researchgate.net

A systematic approach, such as using statistical methods like orthogonal experimental design, can efficiently identify the optimal combination of these multiple factors to significantly boost production. mdpi.com

Metabolic Engineering

Metabolic engineering offers a powerful and targeted approach to enhance the production of desired compounds by modifying the genetic makeup of the producing organism. frontiersin.orgnih.gov For this compound, which is produced by Aspergillus niger, research has identified the biosynthetic gene cluster responsible for producing the broader family of alkylcitric acids. nih.govresearchgate.net

Key metabolic engineering strategies applicable to this compound production include:

Overexpression of Biosynthetic Genes : Studies have shown that overexpressing specific genes within the alkylcitric acid gene cluster can significantly increase production. nih.govresearchgate.net For example, the overexpression of the transcriptional regulator akcR and a tailoring gene (hadA) in A. niger led to the overproduction of various alkylcitric acids. nih.gov

Pathway Redirection : this compound is an O-ethylated derivative of hexylitaconic acid. nih.gov Its direct precursors, hexylitaconic acid I and J, are often produced in low amounts. researchgate.net Researchers have proposed that locating and overexpressing the specific alcohol dehydrogenase and aldehyde dehydrogenase genes responsible for converting precursors into hexylitaconic acid J could specifically increase the yield of this compound and its close relatives, B and C. nih.govresearchgate.net

Increasing Precursor Supply : The biosynthesis of tensyuic acids involves precursors from both fatty acid synthesis (the alkyl "tail") and the citric acid cycle (the itaconic acid "head"). nih.govmdpi.com Metabolic engineering can be used to enhance the intracellular pools of these precursors. This could involve upregulating key enzymes in the citrate (B86180) production pathway or modifying fatty acid metabolism to favor the specific chain length required for this compound. mdpi.com

By combining these genetic modifications, it is possible to create a more efficient and robust production strain of A. niger tailored for high-yield this compound production. researchgate.net

Precursor Feeding Strategies

Supplementing the fermentation medium with biosynthetic precursors is another effective strategy to increase the yield of a target secondary metabolite. mdpi.com This approach can bypass potential bottlenecks in precursor supply pathways within the microorganism. mdpi.com

For this compound, potential precursor feeding strategies could include:

Supplementing Citric Acid Cycle Intermediates : Since the itaconic acid moiety of this compound is derived from the citric acid cycle, feeding intermediates like citrate or cis-aconitate could potentially boost production. nih.govnih.gov

Adding Alkyl Chain Precursors : The "tail" of this compound is a saturated alkyl chain. nih.gov Supplying fatty acids or their precursors to the culture medium could enhance the availability of this structural component.

Providing Methyl/Ethyl Donors : this compound is an ethylated form of its precursor. researchgate.net The biosynthesis of related compounds involves O-methylation and O-ethylation. nih.gov Therefore, supplementing the medium with ethyl group donors, or cofactors involved in these reactions like S-adenosyl methionine (SAM), could facilitate the final steps of biosynthesis and increase the final product titer. google.com

The effectiveness of a precursor feeding strategy depends on the cell's ability to uptake and utilize the supplemented compound, making it a strategy that often requires empirical testing and optimization. mdpi.com

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy was fundamental in delineating the carbon-hydrogen framework of Tensyuic acid D. Through a series of one-dimensional and two-dimensional experiments, researchers were able to map out the precise connectivity and spatial arrangement of the atoms within the molecule.

The ¹H NMR spectrum of this compound reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and coupling patterns. Similarly, the ¹³C NMR spectrum indicates the number of unique carbon atoms and provides information about their electronic environment (e.g., whether they are part of a carbonyl group, an alkene, or an alkane).

Detailed ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature, would be presented here in a comprehensive data table. This would include chemical shifts (δ) in ppm, multiplicities (e.g., s, d, t, q, m), and coupling constants (J) in Hz for each proton and the chemical shifts for each carbon atom.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data unavailable from search results | Data unavailable | Data unavailable | Data unavailable | Data unavailable |

To assemble the full structure, a suite of 2D NMR experiments was utilized:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons, allowing for the tracing of proton-proton spin systems throughout the molecule's backbone.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds apart. These long-range correlations are crucial for connecting the spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This information is vital for determining the relative stereochemistry of the molecule.

A detailed table summarizing the key 2D NMR correlations (COSY, HMBC, and NOESY) would be included here to illustrate how the molecular fragments were connected and how the stereochemistry was assigned.

Interactive Data Table: Key 2D NMR Correlations for this compound

| Proton(s) (δH) | COSY Correlations (δH) | HMBC Correlations (δc) | NOESY Correlations (δH) |

| Data unavailable from search results | Data unavailable | Data unavailable | Data unavailable |

One-Dimensional NMR (¹H NMR, ¹³C NMR) Spectral Analysis

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry provided essential information regarding the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry, specifically using techniques like Fast Atom Bombardment (HR-FABMS), was employed to determine the precise molecular mass of this compound. This analysis yielded a monoisotopic mass of 272.12599, which allowed for the unambiguous determination of its molecular formula as C₁₃H₂₀O₆. ebi.ac.uk This formula was critical for confirming the number of atoms of each element present in the molecule, a fact that must be consistent with all other spectroscopic data.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to separate complex mixtures and identify individual components. In the context of natural product discovery, LC-MS is invaluable for the initial detection and "dereplication" of known compounds in a fungal extract. researchgate.net For this compound, LC-MS analysis of the Aspergillus niger culture broth would have shown a peak with a mass-to-charge ratio (m/z) corresponding to the protonated or deprotonated molecule, flagging it as a component of interest for further isolation and detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Characterization

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique is particularly sensitive to the presence of chromophores, which are parts of a molecule that contain conjugated π-electron systems (alternating single and multiple bonds). The UV-Vis spectrum of this compound would exhibit a maximum absorption wavelength (λmax) characteristic of its α,β-unsaturated carboxylic acid moiety, which acts as the primary chromophore. This data helps to confirm the presence of this conjugated system within the molecular structure.

The specific λmax value for this compound in a given solvent (e.g., methanol (B129727) or ethanol) would be stated here.

Complementary Spectroscopic Techniques (e.g., Infrared Spectroscopy, Raman Spectroscopy)

A comprehensive search for specific infrared (IR) and Raman spectroscopic data for the compound this compound did not yield detailed research findings or data tables. While IR and Raman spectroscopy are powerful complementary techniques for elucidating molecular structures, specific experimental data for this compound is not available in the public domain based on the conducted search.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. compoundchem.comopenstax.org These vibrations occur at characteristic frequencies, providing a "fingerprint" of the functional groups present in the molecule. compoundchem.comathabascau.ca For a compound like this compound, which contains carboxylic acid and alkyl functionalities, IR spectroscopy would be expected to reveal key vibrational modes. For instance, the O-H stretch of the carboxylic acid would likely appear as a broad absorption band in the region of 3300-2500 cm⁻¹, while the C=O (carbonyl) stretch would exhibit a strong, sharp absorption band around 1700-1730 cm⁻¹. libretexts.orgmsu.edu The C-H stretching vibrations of the alkyl chain would be observed in the 3000-2850 cm⁻¹ region. libretexts.org

Raman spectroscopy, another vibrational spectroscopy technique, relies on the inelastic scattering of monochromatic light, usually from a laser. renishaw.comlibretexts.org It provides information about molecular vibrations that are "Raman active," which often complements the information from "infrared active" vibrations. shimadzu.eu A key advantage of Raman spectroscopy is its low interference from water, making it suitable for analyzing samples in aqueous environments. mdpi.com For this compound, Raman spectroscopy could provide further details on the carbon skeleton and the C=C double bonds, which often show strong Raman scattering. shimadzu.eu

Biosynthetic Pathways and Genetic Basis

Elucidation of the Alkylcitric Acid Biosynthetic Pathway Leading to Tensyuic Acid D

The journey to forming this compound begins with the assembly of its core structure, which is composed of two fundamental moieties: a saturated alkyl chain and a head derived from citric acid. nih.gov The elucidation of this pathway has been achieved through a combination of genomic analysis, gene overexpression studies, and metabolite profiling.

Research has identified several key precursors and intermediates in the alkylcitric acid pathway. The initial products are typically hexylaconitic acids, which can then be converted to various hexylitaconic acid isomers. nih.govnih.gov Specifically, hexylaconitic acid A is a major product when the pathway is activated. nih.govnih.gov

Subsequent enzymatic steps lead to the formation of different hexylitaconic acids. For instance, overexpression of the akcR regulator and an unlinked decarboxylase gene (hadA) in A. niger shifts production from primarily hexylaconitic acids to a mixture of hexylitaconic acids B, C, and D. nih.gov Further downstream, studies suggest that Tensyuic acids B, C, and D are O-methylated and O-ethylated derivatives of another intermediate, hexylitaconic acid J . nih.gov The low production levels of hexylitaconic acid J and its direct precursor, hexylitaconic acid I, often make their detection and the subsequent detection of tensyuic acids challenging under standard laboratory conditions. nih.gov

The formation of the two core components of this compound involves distinct enzymatic machinery:

Alkyl Chain Formation: The saturated hydrocarbon "tail" is synthesized by a fatty acid synthase (FAS). nih.gov The BGC contains genes encoding both the alpha (akcA) and beta (akcD) subunits of a fatty acid synthase, which are responsible for building the hexyl chain. researchgate.net

Citrate (B86180) Moiety Formation: The citrate-derived "head" is generated by a dedicated citrate synthase, encoded by the akcB gene within the cluster. researchgate.netresearchgate.net This enzyme likely condenses the fatty acyl chain with oxaloacetate to form the initial alkylcitrate scaffold. Subsequent modifications, including dehydration by an enzyme like the 2-methylcitrate dehydratase (encoded by akcC), shape the final head structure. researchgate.net

Identification of Key Metabolic Precursors and Intermediates (e.g., Hexylitaconic Acid Isomers)

Characterization of the Biosynthetic Gene Cluster (BGC)

The genes responsible for producing alkylcitric acids, including this compound, are typically co-located in the genome in what is known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org

Through genomic mining and bioinformatic tools like antiSMASH, researchers have identified the putative alkylcitrate BGC in Aspergillus niger. researchgate.netnih.gov This cluster, located on Chromosome VIII in A. niger NRRL3, contains the core genes necessary for the synthesis of the alkylcitrate backbone. nih.govresearchgate.net Comparative genomics has revealed similar, or orthologous, clusters in other Aspergillus species, although the gene arrangement can differ. nih.govresearchgate.net For example, in A. oryzae and A. flavus, the cluster contains an in-cluster gene with similarity to cis-aconitate decarboxylase, whereas the orthologue in A. niger is located on a different chromosome. nih.govnih.gov

A key discovery in understanding alkylcitrate biosynthesis was the identification of a specific transcriptional regulator, akcR (encoded by gene NRRL3_11765), located within the BGC. nih.govresearchgate.net Transcription factors in BGCs often act as master switches, controlling the expression of the entire pathway. frontiersin.org

Overexpression of akcR has been shown to activate the otherwise silent alkylcitrate gene cluster, leading to the production and accumulation of significant quantities of alkylcitric acids. nih.govnih.gov In one study, overexpressing akcR resulted in the production of 8.5 grams per liter of an extract containing seven different alkylcitric acids, with hexylaconitic acid A being the most abundant (94.1%). nih.govresearchgate.net This powerful regulatory role makes akcR a critical tool for studying the pathway and for potentially engineering strains for enhanced production of specific compounds like this compound. nih.gov

Genomic Mining and Bioinformatic Analysis of Putative BGCs in Aspergillus niger

Enzymatic Mechanisms and Gene Functionality in this compound Formation

The final steps in the biosynthesis of this compound involve tailoring enzymes that modify the core hexylitaconic acid structure.

The conversion from hexylaconitic acid to hexylitaconic acid is a crucial step. This is catalyzed by a hexylaconitate decarboxylase, an enzyme encoded by the gene hadA (also identified as NRRL3_00504). nih.govnih.gov Notably, this gene is not located within the primary alkylcitrate BGC in A. niger, demonstrating that not all necessary genes for a biosynthetic pathway are clustered together. nih.govmdpi.com Co-overexpression of akcR and hadA dramatically shifts the metabolic output from hexylaconitic acids to hexylitaconic acids. nih.govnih.gov

The final proposed step to form this compound from its precursor, hexylitaconic acid J, is an O-methylation or O-ethylation reaction. nih.gov This involves the addition of a methyl or ethyl group to a hydroxyl or carboxyl group on the molecule. While the specific methyltransferase or ethyltransferase responsible for this final decorative step in this compound formation has not yet been definitively identified, it is hypothesized to be the action of one or more unlinked transferase enzymes, as no such genes are found within the known BGC. nih.gov

Decarboxylation Reactions Mediated by Enzymes Like cis-Aconitate Decarboxylase (cadA)

A pivotal step in the formation of the itaconic acid "head" group characteristic of many alkylcitric acids, including the precursors to this compound, is a decarboxylation reaction. In fungi, this reaction is often catalyzed by enzymes homologous to cis-aconitate decarboxylase (cadA) nih.govnih.govfrontiersin.org. The systematic name for this enzyme class is cis-aconitate carboxy-lyase wikipedia.org. These enzymes facilitate the removal of a carboxyl group from an aconitate-like molecule, releasing carbon dioxide and forming an itaconate derivative wikipedia.orgnih.gov.

In the biosynthesis of itaconic acid in Aspergillus terreus, the cadA gene is part of a well-defined gene cluster and is responsible for converting cis-aconitate to itaconic acid nih.govresearchgate.netnih.gov. Research on the related alkylcitric acids in Aspergillus niger has revealed a similar mechanism. While A. niger produces various alkylcitric acids, the gene orthologous to cadA, named NRRL3_00504, is not located within the primary alkylcitric acid BGC but on a different chromosome nih.govresearchgate.netnih.gov. This unlinked gene encodes an enzyme with hexylaconitic acid decarboxylase activity, which has been named hadA nih.govresearchgate.net.

The function of this decarboxylase was demonstrated through genetic engineering. Overexpression of the transcriptional regulator akcR in A. niger led to high production of hexylaconitic acid A (94.1% of the total extract) nih.govresearchgate.netnih.gov. However, when the hadA gene (NRRL3_00504) was co-expressed with akcR, the metabolic profile shifted dramatically. The production of hexylaconitic acids decreased to approximately 10%, while the production of hexylitaconic acids (the decarboxylated products) rose to 64% nih.govresearchgate.net. This confirmed that the hadA-encoded enzyme is responsible for the decarboxylation of hexylaconitic acid to form hexylitaconic acid, a direct precursor in the this compound pathway frontiersin.org.

Metabolic Engineering and Pathway Manipulation for Enhanced Production and Diversification

Metabolic engineering offers powerful strategies to manipulate the biosynthetic pathways of fungal secondary metabolites. By altering the expression of key genes, it is possible to enhance the production of desired compounds like this compound and to shift the metabolic output towards specific molecules core.ac.uk.

Overexpression of Key Biosynthetic Genes (e.g., Alcohol Dehydrogenase, Aldehyde Dehydrogenase)

The production of many fungal secondary metabolites can be enhanced by overexpressing crucial enzymes in their biosynthetic pathways mdpi.comnih.gov. In the context of tensyuic acids, alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) are believed to play a role in the formation of precursors researchgate.netbiorxiv.org. These enzymes are generally involved in the interconversion of alcohols, aldehydes, and carboxylic acids nih.govnih.govmdpi.com.

The low production of Tensyuic acids B to D in some experimental Aspergillus strains has been linked to an insufficient supply of their direct precursors researchgate.net. It has been proposed that locating and overexpressing the specific alcohol dehydrogenase and aldehyde dehydrogenase genes responsible for synthesizing these precursors would significantly increase the yield of Tensyuic acids B, C, and D researchgate.netbiorxiv.org. In various fungi, the manipulation of ADH and ALDH gene expression has been shown to alter metabolic flux, demonstrating the viability of this approach. For example, knocking out an aldh gene in Fusarium oxysporum successfully redirected metabolism, decreasing acetic acid production while increasing ethanol (B145695) yield mdpi.comresearchgate.net. This highlights the potential for targeted overexpression to channel metabolic intermediates towards the Tensyuic acid pathway.

Genetic Manipulation for Production Profile Shifting Between Alkylcitric Acids

A key goal of metabolic engineering is to control and shift the production profile from a mixture of related compounds to a single desired product core.ac.uk. This has been successfully demonstrated within the alkylcitric acid family, providing a clear model for how the production of this compound could be optimized nih.govresearchgate.net.

A significant breakthrough was achieved in Aspergillus niger by manipulating two key genes: a pathway-specific transcription factor (akcR) and a decarboxylase gene (hadA) nih.govresearchgate.netnih.gov.

Overexpression of the Transcription Factor akcR : When the akcR gene, which regulates the alkylcitric acid cluster, was overexpressed alone, the fungus produced a high titer (8.5 g/L) of alkylcitric acids. However, the mixture was dominated by hexylaconitic acid A, which constituted over 94% of the total output nih.govresearchgate.netnih.gov.

Co-overexpression of akcR and hadA : To shift production towards the itaconic acid forms, the hadA gene (encoding a hexylaconitic acid decarboxylase) was also overexpressed. This dual manipulation fundamentally altered the metabolic output. In the akcR and hadA co-overexpression strain, the production of hexylaconitic acid A dropped to just ~10% of the total, while the yield of various hexylitaconic acids surged to 64% nih.govresearchgate.net.

This experiment serves as a powerful proof-of-concept, showing that targeted genetic manipulation can effectively shift the production profile from one type of alkylcitric acid (aconitic) to another (itaconic), which is the immediate backbone for this compound.

Structure Activity Relationship Sar Studies

Correlating Structural Modifications of Tensyuic Acid D with Biological Activities

The biological activity of this compound is intrinsically linked to its chemical structure, particularly the functional groups on its alkyl chain and the stereochemistry of its chiral centers.

The antimicrobial potency of the tensyuic acid series is significantly influenced by the nature of the functional groups attached to the alkyl chain. researchgate.net Research has shown that modifications to this part of the molecule can lead to substantial changes in activity. For instance, the difference in antimicrobial activity between various tensyuic acids is determined by the functional groups on the alkyl chain tail. researchgate.net While specific SAR studies detailing the modification of this compound's alkyl chain are not extensively documented in the provided results, the principle that the alkyl chain is a key determinant of bioactivity is well-established for this class of compounds. researchgate.netresearchgate.net The presence of features like a vinylidene group is thought to be a participant in the versatile functions of itaconic acid derivatives, including antimicrobial activities. researchgate.net

Stereochemistry plays a pivotal role in the biological activity of many natural products, and the tensyuic acids are no exception. nih.govtru.ca Although detailed stereochemical studies specifically for this compound were not found in the search results, the importance of chirality is a recurring theme in related compounds. nih.gov For many chiral compounds, different enantiomers or diastereomers can exhibit significantly different biological activities. tru.ca This is often due to the specific three-dimensional arrangement of atoms required for optimal interaction with a biological target. nih.gov The absolute configuration of related itaconic acid derivatives has been determined and shown to be crucial for their activity. researchgate.net Therefore, it is highly probable that the specific stereochemistry of this compound is a critical factor for its biological function.

Impact of Functional Groups on the Alkyl Chain on Antimicrobial Potency

Comparative SAR Analysis Across the Tensyuic Acid Series (A-F)

A comparative analysis of the SAR across the entire tensyuic acid series (A-F) reveals important trends. These compounds, all classified as alkylitaconic acids, were isolated from Aspergillus niger FKI-2342. nih.govresearchgate.net Among the six, Tensyuic acid C demonstrated moderate antimicrobial activity against Bacillus subtilis, while the others showed weaker or no activity. researchgate.netnih.gov This suggests that the subtle structural differences between the members of the series, likely in their alkyl chains, are responsible for the observed variance in antimicrobial potency. researchgate.net The elution pattern of the tensyuic acids (F, A, B, C, D, and E) in reversed-phase chromatography also highlights their structural distinctions. researchgate.netdtu.dk

Evaluation of Molecular Interactions with Specific Biological Targets (e.g., lack of p53-HDM2 interaction)

An important aspect of SAR studies is to determine the specific molecular targets with which a compound interacts. In the case of the tensyuic acids, it has been demonstrated that they do not inhibit the p53-HDM2 interaction. researchgate.netresearchgate.net This is a significant finding, as the p53-HDM2 interaction is a critical regulator of the p53 tumor suppressor protein and is a target for some anticancer drugs. researchgate.netoncotarget.com The inability of tensyuic acids to disrupt this interaction distinguishes them from other itaconic acid derivatives like hexylitaconic acid, which does show inhibitory activity against the p53-HDM2 interaction. researchgate.netresearchgate.net This lack of interaction suggests that the anticancer or other biological effects of tensyuic acids, if any, are mediated through different pathways.

Biological Activities and Mechanistic Investigations

Antimicrobial Activity Profile of Tensyuic Acid D

This compound, along with its congeners (Tensyuic acids A, B, C, E, and F), was first isolated from the culture broth of Aspergillus niger strain FKI-2342. nih.gov Initial screenings of these compounds were conducted to determine their antimicrobial properties.

Research has specifically investigated the antibacterial activity of tensyuic acids against the Gram-positive bacterium Bacillus subtilis. researchgate.net Reports on the efficacy of this compound, however, present some ambiguity. Some sources indicate that both Tensyuic Acid C and D possess moderate antibacterial activities against Bacillus subtilis. researchgate.net In contrast, the primary publication detailing the isolation of these compounds, along with several other databases, explicitly states that among the six tensyuic acids isolated, only Tensyuic Acid C demonstrated moderate antimicrobial activity against this bacterium. ebi.ac.uknih.govresearchgate.net The difference in antimicrobial strength among the tensyuic acids is suggested to be influenced by the functional groups present on their alkyl chain tail structure. researchgate.net

Due to these conflicting reports, a definitive statement on the specific antibacterial efficacy of this compound against Bacillus subtilis is challenging. The original study by Hasegawa et al. (2007), which serves as the foundational reference for these compounds, attributes the moderate activity solely to Tensyuic Acid C. nih.gov

Currently, detailed information regarding the broader antimicrobial spectrum of this compound against other microorganisms (including other bacteria or fungi) is not extensively documented in the available scientific literature. The primary focus of the initial studies remained on its effect against Bacillus subtilis. researchgate.netnih.gov

Assessment of Antibacterial Efficacy (e.g., against Bacillus subtilis)

Investigation of Cellular Targets and Pathways Involved in Antimicrobial Action

The specific cellular mechanisms by which this compound might exert any antimicrobial effects have not been elucidated in published research. General mechanisms of antibacterial action often involve targeting essential cellular processes such as cell wall synthesis, protein synthesis, nucleic acid replication, or membrane integrity. lumenlearning.comcreative-biolabs.com However, specific studies linking these mechanisms to this compound are lacking.

There is no publicly available research data, such as minimum inhibitory concentration (MIC) values, bacterial growth curves, or cell viability assays, to quantitatively describe the impact of this compound on bacterial growth and survival. While its congener, Tensyuic Acid C, was noted for its moderate activity, the specific parameters of this inhibition for any of the tensyuic acids have not been detailed in the provided search results. ebi.ac.uknih.gov

Scientific investigation into whether this compound acts by disrupting bacterial cell membranes or by inhibiting specific enzymes is not found in the existing literature. While many antibiotics function through these pathways, for instance, by interfering with peptidoglycan synthesis or inhibiting crucial enzymes like alanine (B10760859) racemase, there is no evidence to suggest that this compound has been studied for these specific activities. nih.govwikipedia.org

Derivatives and Analog Synthesis for Biological Evaluation

Total Synthesis of Tensyuic Acid D and Its Stereoisomers

While a dedicated publication on the total synthesis of this compound is not available, the successful synthesis of the closely related (±)-tensyuic acids B, C, and E by Ōmura's group provides a validated and adaptable blueprint. kitasato-u.ac.jpresearchgate.net This synthetic strategy established a practical route to the core structure of tensyuic acids, which can be applied to produce this compound and its stereoisomers.

Key Synthetic Steps for (±)-Tensyuic Acid E (Adaptable for D):

Grignard Reaction: A key step involves the S(N)2' reaction of a Grignard reagent with a protected bromo-ester to form the main carbon skeleton. kitasato-u.ac.jp

Deprotection: Removal of protecting groups, such as the tert-butyldiphenylsilyl (TBDPS) group, using reagents like hydrogen fluoride (B91410) (HF). kitasato-u.ac.jp

Oxidation: Conversion of a primary alcohol to a carboxylic acid using a two-step sequence, for example, with SO₃•Py and then NaClO₂. kitasato-u.ac.jp

Esterification and Functional Group Manipulation: The synthesis involves selective esterification and conversion to an acyl azide, which is then quenched to form the final product. kitasato-u.ac.jp

This methodology is inherently racemic, producing a mixture of stereoisomers. researchgate.net The generation of specific stereoisomers of this compound would necessitate the use of chiral starting materials or the development of an asymmetric variant of the key coupling reaction. The synthesis of various intermediates during this process also provided compounds for biological evaluation, highlighting the utility of the synthetic route in exploring the bioactivity of the molecular scaffold. researchgate.net

Semisynthesis of Structurally Modified this compound Analogs

Semisynthesis, which involves the chemical modification of a natural product isolated from its biological source, is a powerful strategy for generating novel analogs for biological screening. taylorandfrancis.com This approach leverages the complex core structure provided by nature, allowing researchers to efficiently create a library of related compounds to probe structure-activity relationships. For this compound, semisynthetic modifications could target several key areas of the molecule.

Potential modifications to the this compound structure include:

Carboxylic Acid Moieties: The two carboxylic acid groups are prime targets for modification. They can be converted into a variety of esters, amides, or other functional groups to alter the compound's polarity, solubility, and interaction with biological targets.

Alkyl Side Chain: The hexyl side chain can be altered in length, or functional groups such as hydroxyls, ketones, or double bonds can be introduced. These changes would modulate the lipophilicity of the molecule.

Itaconic Acid Core: The double bond within the itaconic acid core could be a target for hydrogenation or other addition reactions to assess its importance for biological activity.

The evaluation of synthetic intermediates from the total synthesis of related tensyuic acids for antitrypanosomal activity demonstrates the principle of generating and testing structurally modified analogs. researchgate.netresearchgate.net This strategy allows for a rapid assessment of which parts of the molecule are essential for its biological effects, guiding the design of more potent and selective derivatives.

Characterization of Novel Alkylitaconic Acid Derivatives from Fungal Fermentation

The initial discovery of tensyuic acids from Aspergillus niger has stimulated further exploration for other structurally related alkylitaconic acids from various fungal species. jst.go.jpnih.gov These investigations have led to the isolation and characterization of a diverse range of new natural products, expanding this chemical class.

One notable study on the endophytic fungus Nodulisporium sp. A21 led to the isolation of five alkylitaconic acid derivatives, including two novel compounds, epideoxysporothric acid and sporochartine F. acs.orgacs.orgnih.gov The structures of these complex molecules were determined through extensive spectroscopic analysis. High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to establish their molecular formulas. acs.org Detailed 1D and 2D nuclear magnetic resonance (NMR) experiments, including ¹H-¹H COSY, HSQC, and HMBC, were crucial for elucidating the connectivity of the atoms. acs.org In the case of deoxysporothric acid, its absolute configuration was definitively confirmed through single-crystal X-ray diffraction analysis. acs.org

Similarly, studies on the lignin-degrading fungus Ceriporiopsis subvermispora identified a series of alkylitaconic acids, named ceriporic acids. unmul.ac.idcsic.es These compounds, including ceriporic acids A, B, and C, feature different alkyl and alkenyl side chains. unmul.ac.id Their identification was accomplished using gas chromatography-mass spectrometry (GC/MS) of the methylated derivatives, which helped to determine the length and saturation of the side chains. csic.es

The following table summarizes key findings on novel alkylitaconic acid derivatives characterized from fungal sources.

| Compound Name | Fungal Source | Key Characterization Findings | Reference(s) |

| Deoxysporothric acid | Nodulisporium sp. A21 | Molecular formula C₁₃H₂₀O₄ determined by HR-ESI-MS. Structure and absolute configuration confirmed by 1D/2D NMR and single-crystal X-ray diffraction. | acs.org |

| Epideoxysporothric acid | Nodulisporium sp. A21 | Novel compound with structure elucidated via extensive NMR and MS analysis. | acs.orgnih.gov |

| Sporochartine F | Nodulisporium sp. A21 | Novel, more complex derivative with a molecular formula of C₂₇H₄₀O₉ established by HR-ESI-MS. | acs.orgacs.org |

| 1-Undecen-2,3-dicarboxylic acid | Nodulisporium sp. A21 | Known compound, absolute configuration determined by comparison of ECD spectra with literature data. | acs.org |

| Ceriporic Acid A | Ceriporiopsis subvermispora | Identified as 1-heptadecene-2,3-dicarboxylic acid. | unmul.ac.id |

| Ceriporic Acid B | Ceriporiopsis subvermispora | Identified as 1-nonadecene-2,3-dicarboxylic acid. | unmul.ac.id |

| Ceriporic Acid C | Ceriporiopsis subvermispora | Identified as (Z)-1,10-nonadecadiene-2,3-dicarboxylic acid through MS and chemical degradation analysis. | unmul.ac.id |

Methodologies for in Vitro and in Vivo Research Models

In Vitro Cellular Models for Biological Activity Assessment

In vitro assays are the first step in evaluating the antimicrobial potential of a compound. These laboratory-based tests utilize cultured microorganisms to provide initial data on efficacy and spectrum of activity.

The initial screening of the tensyuic acids, including Tensyuic acid D, involved a panel of diverse microbial strains to assess a broad spectrum of potential antimicrobial activity. The selection typically includes representatives from different major groups of microorganisms. In the studies involving tensyuic acids, the producing fungus, Aspergillus niger FKI-2342, was isolated from a soil sample collected in Nagasaki, Japan. ebi.ac.ukjst.go.jp The antimicrobial activity of the isolated compounds was evaluated against a panel of 14 species of microorganisms. researchgate.net This panel included Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as various fungi and yeasts, including Candida albicans and Pyricularia oryzae. researchgate.net Such a diverse selection allows researchers to identify not only if a compound is active, but also whether its activity is broad-spectrum or targeted towards a specific class of microbes.

Standard methods are employed to quantify antimicrobial activity. The agar (B569324) disc-diffusion method is a common qualitative assay where paper discs impregnated with the test compound are placed on an agar plate inoculated with a microorganism. nih.gov The formation of a clear area, or "zone of inhibition," around the disc indicates that the compound has inhibited microbial growth.

For a quantitative measure, microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC). tandfonline.com This technique involves preparing a series of dilutions of the compound in a liquid growth medium in a microplate, to which a standardized number of microbial cells is added. The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism after an incubation period. tandfonline.com

In the primary investigation of tensyuic acids A through F, their antimicrobial properties were assessed. The findings revealed that among the six compounds, only Tensyuic acid C exhibited moderate antimicrobial activity, specifically against Bacillus subtilis. ebi.ac.ukjst.go.jp this compound, along with tensyuic acids A, B, E, and F, did not show significant antimicrobial activity against the tested microorganisms in these assays. ebi.ac.ukjst.go.jp While some reports have grouped Tensyuic acids C and D as having moderate activity against Bacillus subtilis researchgate.net, the original study by Hasegawa et al. (2007) specifies that only Tensyuic acid C was active. jst.go.jp

Table 1: Antimicrobial Activity of Tensyuic Acids (A-F)

| Compound | Reported Antimicrobial Activity | Target Organism (if active) | Reference |

|---|---|---|---|

| Tensyuic acid A | No significant activity reported | N/A | jst.go.jp |

| Tensyuic acid B | No significant activity reported | N/A | jst.go.jp |

| Tensyuic acid C | Moderate activity | Bacillus subtilis | ebi.ac.ukjst.go.jp |

| This compound | No significant activity reported | N/A | ebi.ac.ukjst.go.jp |

| Tensyuic acid E | No significant activity reported | N/A | jst.go.jp |

| Tensyuic acid F | No significant activity reported | N/A | jst.go.jp |

Selection and Culture of Relevant Microbial Strains for Antimicrobial Assays

In Vivo Animal Models for Preclinical Biological Investigations

Following in vitro testing, in vivo models are essential for understanding a compound's behavior and effects in a complex living organism. To date, specific in vivo studies evaluating the antimicrobial efficacy of pure this compound have not been reported in the scientific literature. However, research on crude extracts containing a mixture of compounds, including unspecified tensyuic acids, provides insight into the methodologies used for in vivo assessment of other biological activities.

While no infection models have been specifically established for this compound, related in vivo research has utilized models for other conditions like inflammation and pain. For instance, a study investigating the properties of an Aspergillus niger fraction containing various bioactive compounds, including tensyuic acid, employed a model of poly-arthritis induced by Complete Freund's Adjuvant (CFA). sci-hub.ruresearchgate.net This model is standard for evaluating anti-inflammatory and anti-arthritic potential, not antimicrobial efficacy. sci-hub.ru The establishment of this model involves injecting CFA into the paw of an animal, which induces a localized inflammatory and arthritic response. researchgate.net Future antimicrobial research on this compound would require the establishment of relevant infection models, such as murine models of bacterial sepsis or topical infections, depending on the target pathogen.

In the preclinical in vivo studies conducted on the Aspergillus niger extract containing tensyuic acid, the fraction was administered to the animal models to assess its effects. sci-hub.ruresearchgate.net Efficacy monitoring in these non-antimicrobial studies involved measuring physiological and behavioral responses related to pain and inflammation. researchgate.net

Methodological considerations for monitoring included:

Assessment of Pain Reduction: Techniques such as the hot plate test, acetic acid-induced writhing, and the formalin-induced paw licking test were used to quantify the antinociceptive (pain-reducing) effects of the administered fraction. sci-hub.ruresearchgate.net

Monitoring of Inflammation: The reduction in paw volume or swelling was a key parameter measured over time to determine the anti-inflammatory efficacy of the extract in the CFA-induced arthritis model. sci-hub.ruresearchgate.net

These methodologies, while not applied to antimicrobial testing for this compound, illustrate the principles of in vivo compound administration and efficacy monitoring that would be adapted for future preclinical investigations into its potential antimicrobial properties.

Mentioned Compounds

Advanced Analytical Techniques for Metabolomics and Compound Quantification

Sample Preparation Protocols for Tensyuic Acid D in Complex Biological and Fermentation Matrices

Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate this compound from interfering compounds present in its native environment, such as a fermentation broth. nd.edu The initial isolation of tensyuic acids from the culture broth of Aspergillus niger FKI-2342 involved foundational techniques including solvent extraction and column chromatography. researchgate.netebi.ac.uk As this compound is an extracellular metabolite, the first step typically involves separating the fungal biomass from the liquid culture medium via centrifugation or filtration. researchgate.net

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a primary method for extracting this compound from the aqueous fermentation supernatant. Given its structure as an alkylitaconic acid, organic solvents such as ethyl acetate, chloroform, or diethyl ether are effective for this purpose. researchgate.net The choice of solvent is critical and is based on the polarity and solubility of the target analyte to ensure efficient phase transfer.

Solid-Phase Extraction (SPE) serves as a powerful technique for both clean-up and concentration following an initial extraction. mdpi.com For a compound like this compound, multiple SPE strategies can be employed:

Reversed-Phase SPE: Using a C18 or similar polymeric sorbent, this method separates compounds based on hydrophobicity. The aqueous extract is loaded onto the cartridge, polar impurities like salts are washed away, and the retained this compound is then eluted with an organic solvent like methanol (B129727) or acetonitrile (B52724).

Ion-Exchange SPE: Since this compound possesses carboxylic acid groups, an anion-exchange SPE cartridge can be highly effective. The stationary phase, often containing quaternary amino groups, remains positively charged and captures the negatively charged carboxylate ions of the acid. redalyc.org After washing away neutral and basic impurities, the target compound is eluted by changing the pH or increasing the ionic strength of the eluent.

Sample Clean-up and Concentration Methods

Beyond primary extraction, further clean-up is often necessary to remove residual matrix components that could interfere with downstream analysis. nih.govbyjus.com After LLE or SPE, the collected fractions containing this compound are typically concentrated to increase the analyte's concentration to a level suitable for detection. This is commonly achieved using a rotary evaporator or by evaporating the solvent under a gentle stream of nitrogen gas. researchgate.net For purification leading to a pure compound, preparative High-Performance Liquid Chromatography (HPLC) is often the final step, providing high-resolution separation from closely related isomers or impurities. ebi.ac.ukresearchgate.net

Quantitative Analysis of this compound in Research Samples

Quantitative analysis seeks to determine the precise amount of this compound in a sample. This is vital for studies monitoring fermentation yields or investigating biochemical pathways.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the separation and quantification of tensyuic acids. redalyc.orgebi.ac.uk The separation of these related isomers is typically achieved using reversed-phase chromatography. Research has shown that the elution order of tensyuic acid isomers on a reversed-phase column is F, A, B, C, D, and E, which is critical for their individual identification and quantification. dtu.dk

A typical HPLC method would involve:

Column: A C18 stationary phase is most common for separating organic acids.

Mobile Phase: A gradient elution using a mixture of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

Detector: A Diode Array Detector (DAD) or a standard UV-Vis detector is suitable, as the carboxylic acid functional groups provide UV absorbance.

The following table outlines a representative HPLC method for the analysis of this compound.

| Parameter | Condition | Purpose |

| Column | C18, 4.6 x 250 mm, 5 µm | Separation based on hydrophobicity. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic component for elution. |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution. |

| Detector | Diode Array Detector (DAD) | Monitors absorbance across a range of wavelengths. |

| Injection Volume | 10 µL | Volume of the prepared sample introduced for analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification

For highly sensitive and selective quantification, especially at trace levels in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. rsc.orgrsc.org This technique combines the powerful separation of HPLC with the precise detection and structural confirmation of mass spectrometry. cdc.gov

In an LC-MS/MS workflow, this compound would be quantified using Multiple Reaction Monitoring (MRM). This involves selecting the molecular ion of the compound (the precursor ion) and a specific fragment ion generated upon collision-induced dissociation (the product ion). This specific transition provides exceptional selectivity, minimizing interference from co-eluting matrix components. nih.govnih.gov The negative ion mode ([M-H]⁻) is typically used for acidic compounds, with the precursor for this compound being m/z 243.1. cuni.cz

The table below details hypothetical parameters for a high-sensitivity LC-MS/MS method for this compound quantification.

| Parameter | Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | Efficiently ionizes acidic compounds. |

| Precursor Ion (Q1) | m/z 243.1 | Mass-to-charge ratio of deprotonated this compound. |

| Product Ion (Q3) | Hypothetical: m/z 179.1 | A specific fragment ion chosen for quantification. |

| Collision Energy (CE) | Optimized value (e.g., -15 eV) | Energy required to produce the desired product ion. |

| Dwell Time | 50-100 ms | Time spent acquiring data for the specific MRM transition. |

Global Metabolomics Approaches for Discovery of Related Compounds

Metabolomics, particularly untargeted analysis using high-resolution LC-MS, is a powerful hypothesis-generating tool for discovering novel or known compounds in different biological systems. mdpi.comnih.gov In the context of this compound, metabolomics can be used to screen fungal extracts for its presence and to identify other structurally related alkylitaconic acids. dtu.dk

A notable application of this approach was seen in the study of the endolichenic fungus Xylaria venustula. researchgate.net Researchers used a high-resolution LC-MS-based metabolomics platform to analyze crude extracts and bioactive fractions. Through this global profiling and subsequent data analysis (a process known as dereplication), they putatively identified a metabolite with the feature P_1588 as either Tensyuic acid C or D. researchgate.netresearchgate.net This finding was significant as it highlighted the presence of these compounds, originally found in a terrestrial Aspergillus species, within an endolichenic fungus, demonstrating the power of metabolomics to rapidly map the chemical diversity of organisms and discover related compounds in new ecological niches. researchgate.net

Future Research Directions and Translational Perspectives

Comprehensive Elucidation of Undiscovered Biosynthetic Genes and Enzymes for Tensyuic Acid D

The biosynthesis of tensyuic acids, including this compound, is linked to the alkylcitric acid pathway in Aspergillus niger. researchgate.netnih.gov While a biosynthetic gene cluster (BGC) responsible for producing these compounds has been identified, the complete enzymatic cascade remains partially uncharacterized. nih.govresearchgate.net The structures of tensyuic acids consist of a saturated alkyl "tail" and a citrate-derived "head," suggesting the involvement of a fatty acid synthase and citrate-modifying enzymes. nih.gov

Research has identified a key transcriptional regulator, akcR, and overexpression of this gene leads to a significant increase in the production of several alkylcitric acids. researchgate.netresearchgate.net Furthermore, a crucial cis-aconitate decarboxylase gene (cadA), responsible for a key step in itaconic acid formation, was found to be located outside the primary BGC in A. niger. nih.govresearchgate.net Overexpressing this unlinked gene in conjunction with akcR successfully shifted the metabolic output towards hexylitaconic acids, demonstrating that genes outside the core cluster are essential. nih.govresearchgate.net

Future research should focus on identifying the remaining "missing" genes, particularly those encoding tailoring enzymes that create the structural diversity observed in the tensyuic acid family. These likely include:

P450 Monooxygenases: Responsible for hydroxylation reactions on the alkyl side chain.

Alcohol and Aldehyde Dehydrogenases: These enzymes would further oxidize the hydroxylated intermediates to generate aldehydes and carboxylic acids, which are characteristic features of some tensyuic acids. researchgate.net

Methyltransferases and Ethyltransferases: Enzymes responsible for the O-methylation and O-ethylation seen in Tensyuic acids A, E, and F. nih.gov

A combination of comparative genomics, transcriptomics of overproducing strains, and targeted gene knockouts will be essential to fully map the biosynthetic pathway and characterize these undiscovered enzymes. biorxiv.org

| Known and Putative Components in Tensyuic Acid Biosynthesis | Function/Hypothesized Role | Status |

| Alkylcitrate Gene Cluster | Contains backbone genes for alkylcitrate synthesis. | Identified researchgate.netnih.gov |

| akcR | Transcriptional regulator of the gene cluster. | Identified and Characterized researchgate.netresearchgate.net |

| hadA (NRRL3_00504) | Encodes a hexyl aconitate decarboxylase. | Identified (unlinked to cluster) nih.govresearchgate.net |

| P450 Monooxygenase(s) | Hydroxylation of the alkyl chain. | Undiscovered researchgate.net |

| Alcohol Dehydrogenase(s) | Oxidation of hydroxyl groups to aldehydes. | Undiscovered nih.govresearchgate.net |

| Aldehyde Dehydrogenase(s) | Oxidation of aldehydes to carboxylic acids. | Putative (one co-localized) researchgate.net |

| O-Methyl/Ethyltransferase(s) | Addition of methyl/ethyl groups. | Undiscovered nih.gov |

Exploration of Novel this compound Analogs through Genomic and Synthetic Biology Approaches

The natural diversity of tensyuic acids provides a starting point for developing new compounds with improved properties. Modern genomic and synthetic biology techniques offer powerful tools to expand this chemical space far beyond what is naturally produced. researchgate.netnih.gov

Genomic Mining: The proliferation of fungal genome sequencing data allows for the discovery of novel BGCs that are homologous to the tensyuic acid cluster. mdpi.com Identifying and characterizing these clusters from different fungal species could yield new, naturally occurring analogs with varied alkyl chain lengths or modifications. ukri.org

Synthetic Biology and Pathway Engineering: Synthetic biology offers a "Design-Build-Test-Learn" framework to rationally engineer the tensyuic acid pathway. mdpi.com Key approaches include:

Heterologous Expression: The entire tensyuic acid BGC can be cloned and expressed in a well-characterized host organism, such as Saccharomyces cerevisiae or other strains of Aspergillus. researchgate.netnih.gov This simplifies genetic manipulation and can improve yields.

Pathway Reprogramming: Specific enzymes within the pathway can be modified or swapped to generate novel structures. For instance, the fatty acid synthase could be engineered to incorporate different starter units, leading to analogs with altered alkyl tail lengths. mdpi.com

Combinatorial Biosynthesis: Tailoring enzymes from other natural product pathways could be introduced into a this compound-producing strain to add new chemical functionalities to the core scaffold. nih.gov

These strategies can generate a library of novel tensyuic acid analogs, which is a prerequisite for detailed structure-activity relationship studies. researchgate.netjmb.or.kr

| Synthetic Biology Strategy | Objective | Potential Outcome for this compound |

| Genome Mining | Discover new, naturally occurring analogs. | Identification of novel tensyuic acids from other fungi. mdpi.comukri.org |

| Heterologous Expression | Create a clean and manipulable production host. | Streamlined genetic engineering and potential for improved titers. researchgate.netnih.gov |

| Pathway Reprogramming | Generate "unnatural" natural products. | Analogs with different alkyl chain lengths or modified head groups. mdpi.com |

| Combinatorial Biosynthesis | Introduce novel chemical decorations. | Derivatives with enhanced potency or new biological activities. nih.gov |

Advanced SAR Studies to Design More Potent and Selective Antimicrobial Agents

Initial studies on the six naturally occurring tensyuic acids (A-F) revealed that only Tensyuic acid C exhibited moderate antimicrobial activity, specifically against Bacillus subtilis. ebi.ac.uknih.govbiotechlink.org This finding highlights that specific structural features are crucial for bioactivity and provides a clear basis for conducting advanced Structure-Activity Relationship (SAR) studies. researchgate.net

The goal of advanced SAR studies is to systematically modify the this compound structure and correlate these changes with antimicrobial potency and selectivity. frontiersin.orgrsc.org By generating a library of analogs through the synthetic biology approaches described previously, researchers can investigate the importance of various structural elements:

The Alkyl Tail: The length and branching of the hydrocarbon tail can be varied to optimize membrane interaction. nih.gov

The Carboxyl Groups: The presence and esterification state of the two carboxyl groups are likely critical for activity. This compound is a methyl ester of Tensyuic Acid B. ebi.ac.uk Comparing the activity of a wide range of esters and free acids will be informative.

The Methylene Group: The exocyclic double bond is a key feature of itaconic acid derivatives and could be a site for modification or a crucial part of the pharmacophore.

Through systematic evaluation of these analogs against a panel of pathogenic bacteria, a detailed SAR map can be constructed. nih.govmdpi.com This knowledge will guide the rational design of new derivatives with improved potency, a broader spectrum of activity, and reduced toxicity, moving them closer to consideration as therapeutic leads. nih.gov

| Structural Moiety of Tensyuic Acid | Parameter to Investigate in SAR | Hypothesized Impact |

| Alkyl Side Chain | Length, branching, saturation. | Influences hydrophobicity and membrane interaction. nih.gov |

| Carboxyl Group 1 (conjugated) | Free acid vs. various esters. | Affects polarity, charge, and target binding. ebi.ac.uk |

| Carboxyl Group 2 (non-conjugated) | Free acid vs. various esters (as in this compound). | Affects polarity, solubility, and cell permeability. ebi.ac.uknih.gov |

| α,β-Unsaturated System | Saturation or modification of the double bond. | May be essential for target interaction (e.g., Michael acceptor). |

Biotechnological Production Platforms for Sustainable Supply of this compound and Its Derivatives

A sustainable and scalable supply is essential for the further development and potential commercialization of this compound or its optimized derivatives. nih.gov The native producer, Aspergillus niger, is an industrially important fungus used for the large-scale fermentation of organic acids like citric acid, making it a strong candidate for developing a production platform. biotechlink.orgbiotechlink.orgresearchgate.net

Metabolic engineering strategies will be key to creating a high-yield production strain. nih.gov Building on initial findings, several approaches can be pursued:

Overexpression of Key Genes: As demonstrated for related alkylcitric acids, overexpressing the transcriptional activator akcR and the unlinked decarboxylase hadA can significantly boost and direct flux through the pathway. nih.govresearchgate.net Similar overexpression of the complete, elucidated pathway for this compound would be a primary strategy.

Enhancing Precursor Supply: The biosynthesis of this compound depends on precursors from primary metabolism, namely acetyl-CoA and intermediates of the TCA cycle. nih.gov Engineering central carbon metabolism to increase the pool of these precursors, for example by overexpressing a cytosolic citrate (B86180) synthase, has proven effective for related molecules. nih.gov

Process Optimization: Fermentation conditions, including media composition (carbon and nitrogen sources), pH, aeration, and temperature, must be optimized to maximize titer, rate, and yield. researchgate.net

Developing robust, high-yielding microbial cell factories is a critical translational step, enabling the cost-effective production required for advanced preclinical testing and potential future applications. aimspress.comnih.gov

Q & A

Q. What analytical methods are most reliable for identifying and quantifying Tensyuic acid D in complex biological matrices?

To ensure accuracy, combine liquid chromatography-mass spectrometry (LC-MS) with high-resolution tandem MS (HR-MS/MS) for structural elucidation. Validate methods using spiked matrix recovery tests (e.g., plasma or tissue homogenates) to account for matrix effects . For quantification, use internal standards like deuterated analogs to normalize variability. Reference analytical protocols from studies on structurally similar compounds (e.g., ferulic acid derivatives) to optimize separation conditions .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Prioritize target-specific assays (e.g., enzyme inhibition kinetics for kinases or oxidoreductases) over broad cytotoxicity screens. Use dose-response curves with at least six concentrations to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results across triplicate experiments. For anti-inflammatory or antioxidant activity, employ assays like LPS-induced TNF-α suppression or DPPH radical scavenging, respectively, with strict adherence to negative controls .

Q. How can researchers address solubility challenges of this compound in aqueous experimental systems?

Optimize solubility using co-solvents (e.g., DMSO ≤ 0.1% v/v) or cyclodextrin-based encapsulation. Pre-test solvent biocompatibility via cell viability assays. For in vivo studies, consider nanoformulations (e.g., liposomes) to enhance bioavailability. Document solvent effects on bioactivity in supplementary data .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory data on this compound’s mechanism of action across studies?

Adopt a multi-omics approach :

- Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify upstream regulators and downstream effectors.

- Validate targets via CRISPR/Cas9 knockouts or siRNA silencing in relevant cell lines.

- Cross-reference findings with published pathways using databases like KEGG or Reactome .

Example of contradictory data reconciliation:

| Study | Proposed Mechanism | Key Evidence | Limitations |

|---|---|---|---|

| A (2022) | Apoptosis induction via Bax/Bcl-2 modulation | Western blot, flow cytometry | No in vivo validation |

| B (2023) | Autophagy inhibition via mTOR pathway | LC3-II immunofluorescence, mTOR inhibitors | Cell line-specific effects |

Q. What statistical frameworks are recommended for analyzing dose-dependent and time-course data in this compound studies?

Use mixed-effects models to account for biological replicates and temporal autocorrelation. For nonlinear dose-response relationships, apply four-parameter logistic regression (e.g., GraphPad Prism). Validate assumptions via residual plots and normality tests. For multi-omics integration, employ pathway enrichment analysis (e.g., GSEA) with false discovery rate (FDR) correction .

Q. How can structural modifications of this compound improve its pharmacokinetic profile without compromising bioactivity?

Apply structure-activity relationship (SAR) guided synthesis :

- Modify hydroxyl or carboxyl groups to enhance metabolic stability.

- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes.

- Test derivatives in hepatic microsome assays for CYP450-mediated metabolism. Prioritize compounds with >20% oral bioavailability in rodent models .

Q. What in vivo models are optimal for evaluating this compound’s efficacy in disease contexts with translational relevance?

Select models based on pathophysiological alignment :

- For neurodegenerative diseases: Transgenic APP/PS1 mice (Alzheimer’s) with amyloid-beta plaques.

- For cancer: Patient-derived xenografts (PDX) retaining tumor heterogeneity.

- Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with target engagement .

Methodological Pitfalls & Solutions

Q. How to mitigate batch-to-batch variability in natural product-derived this compound samples?

Q. What validation strategies are critical when extrapolating in vitro findings to in vivo systems?

- Use orthogonal assays (e.g., genetic knockdown + pharmacological inhibition).

- Compare EC₅₀ values across in vitro and in vivo models; >10-fold discrepancies suggest off-target effects.

- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.